molecular formula C14H25NO4 B13330692 Diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate

Diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate

Cat. No.: B13330692
M. Wt: 271.35 g/mol
InChI Key: QZUULGDOYQFDQL-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate is a piperidine-based compound featuring two ethyl ester groups attached to a 1-methyl-substituted piperidine ring. This structure confers moderate lipophilicity, making it suitable for applications requiring membrane permeability, such as pharmaceutical intermediates or bioactive molecules. For instance, derivatives with analogous ester and heterocyclic frameworks exhibit antimicrobial activity against pathogens () or serve as intermediates in organic synthesis (). The methyl group on the piperidine nitrogen likely enhances steric and electronic stability, distinguishing it from unprotected or bulkier analogs (e.g., tert-butoxycarbonyl (Boc)-protected derivatives) .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethyl)-1-methylpiperidin-4-yl]acetate

InChI

InChI=1S/C14H25NO4/c1-4-18-12(16)10-14(11-13(17)19-5-2)6-8-15(3)9-7-14/h4-11H2,1-3H3

InChI Key

QZUULGDOYQFDQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate typically involves the reaction of 1-methylpiperidine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the diacetate ester. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetic acid, while reduction may produce diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diethanol.

Scientific Research Applications

Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1-methylpiperidine-4,4-diyl)diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Antimicrobial Activity Comparison
Compound Microbial Inhibition (Zone Diameter, mm) Pathogens Tested Evidence ID
Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate 12–18 mm (dose-dependent) S. aureus, E. coli [4]
This compound Not reported N/A

Note: The phosphorus-containing analog () shows direct antimicrobial efficacy, while the target compound’s activity remains unexplored but structurally plausible.

UV Protection Parameters
Compound UVA PF/UVB SPFin vitro Solubility/Photostability Evidence ID
Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) SPF 3.07±0.04 High solubility, stable [2]
This compound N/A Likely moderate

Note: The imidazolidine-dione derivative (3b) outperforms the target compound in UV protection, underscoring the role of conjugated aromatic systems in photoprotection .

Biological Activity

Diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and two acetate moieties. Its molecular formula is C15H25N1O5C_{15}H_{25}N_1O_5, with a molecular weight of approximately 299.37 g/mol. The compound exhibits flexibility due to its ten rotatable bonds and contains six hydrogen bond acceptors but no hydrogen bond donors, which may influence its interactions with biological targets.

The biological activity of this compound primarily arises from its ability to act as a ligand for various receptors and enzymes. The piperidine moiety facilitates interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to conformational changes in target molecules, modulating their activity and resulting in biological effects.

Pharmacological Properties

While specific pharmacological data on this compound is limited, compounds with similar structures often exhibit significant bioactivity. The piperidine ring is commonly found in various pharmaceuticals, suggesting that this compound may have potential therapeutic applications against a range of biological targets .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetatePiperidine ring with Boc protectionEnhanced stability in biological systems
Diethyl 2,2'-(1-piperidinyl)diacetateLacks tert-butoxycarbonyl protectionSimpler structure with potential different reactivity
Diethyl 2,2'-(1-benzylpiperidinyl)diacetateBenzyl substitution on piperidineAltered electronic properties due to aromatic ring

Study on Ligand Interactions

Research indicates that compounds structurally related to this compound can serve as effective ligands for various biological receptors. For instance, studies have shown that similar piperidine derivatives can modulate enzyme activity significantly. These findings suggest that the target compound may also exhibit similar interactions leading to pharmacological effects .

Safety and Toxicology Assessments

Despite the promising potential of this compound, there is a notable lack of comprehensive safety data. Preliminary assessments indicate that while the compound's structural features suggest low toxicity profiles typical of piperidine derivatives, further studies are necessary to evaluate its safety in vivo .

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